

Application Notes and Protocols for Dosimetry Calculations in ^{131}I -MIP-1095 Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MIP-1095

Cat. No.: B1677151

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for ^{131}I -**MIP-1095** therapy, a targeted radiopharmaceutical approach for the treatment of metastatic castration-resistant prostate cancer (mCRPC).

Introduction

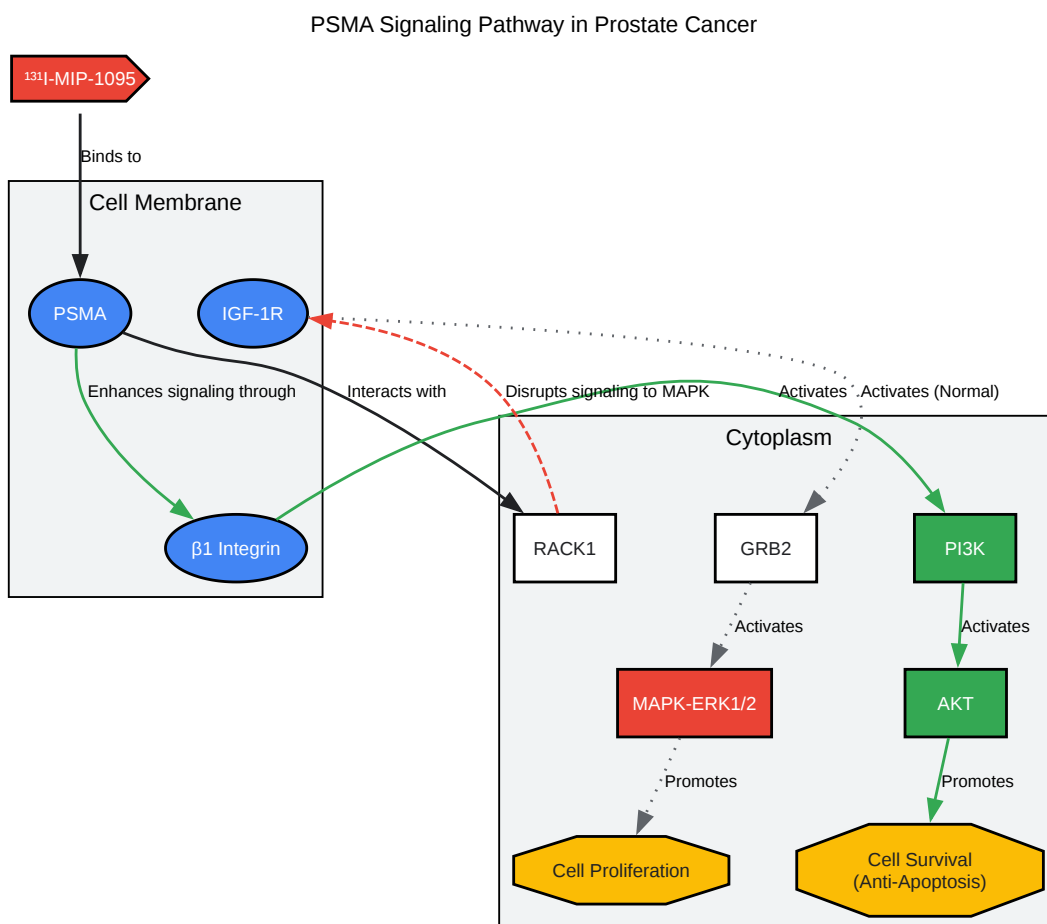
^{131}I -**MIP-1095** is a targeted radiopharmaceutical that combines the beta-emitting radionuclide Iodine-131 with **MIP-1095**, a small molecule that binds with high affinity to the Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is a transmembrane glycoprotein that is overexpressed in the majority of prostate cancer cells, making it an attractive target for delivering cytotoxic radiation directly to the tumor site.[3] Accurate dosimetry is crucial for ensuring the safety and efficacy of ^{131}I -**MIP-1095** therapy, allowing for the optimization of the administered activity to maximize the radiation dose to the tumor while minimizing exposure to healthy tissues.[4]

These protocols are based on methodologies described in clinical trials and compassionate-use programs, primarily utilizing a diagnostic surrogate, ^{124}I -**MIP-1095**, for pre-therapeutic dosimetry assessment.[5][6]

Signaling Pathway and Mechanism of Action

¹³¹I-**MIP-1095** exerts its therapeutic effect by delivering a lethal dose of beta radiation to cells expressing PSMA. The **MIP-1095** ligand binds to the extracellular domain of PSMA, and the complex is subsequently internalized by the cancer cell. The emitted beta particles from the ¹³¹I payload then induce DNA damage and cell death.

PSMA itself is not merely a passive target but is also implicated in cellular signaling pathways that promote prostate cancer progression. Upregulation of PSMA has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[5][7] This shift promotes a pro-tumorigenic and anti-apoptotic phenotype.



[Click to download full resolution via product page](#)

PSMA Signaling and ^{131}I -MIP-1095 Action

Dosimetry Data Summary

The following tables summarize the absorbed dose estimates for critical organs and red marrow from clinical studies of ^{131}I -**MIP-1095**. These values were derived from pre-therapeutic imaging with ^{124}I -**MIP-1095** PET/CT.

Table 1: Absorbed Dose Estimates for ^{131}I -**MIP-1095** in Normal Organs

Organ	Absorbed Dose (mSv/MBq)[5][6][8][9][10][11]
Salivary Glands	3.8
Liver	1.7
Kidneys	1.4
Red Marrow	0.37

Table 2: Absorbed Dose Estimates from a Phase 1 Study of ^{131}I -**MIP-1095**

Organ	Absorbed Dose (Gy/Bq)[1]
Parotid/Salivary Glands	3.5
Liver	2.2
Kidneys	1.3
Spleen	0.7

Experimental Protocols

Protocol 1: Pre-therapeutic Dosimetry using ^{124}I -**MIP-1095** PET/CT

This protocol outlines the steps for acquiring and analyzing imaging data to calculate patient-specific dosimetry prior to ^{131}I -**MIP-1095** therapy.

1. Patient Preparation and Administration:

- Patients should be adequately hydrated.

- Administer a mean activity of 67.4 MBq of ^{124}I -**MIP-1095** intravenously.[\[5\]](#)[\[6\]](#)[\[10\]](#)

2. PET/CT Imaging:

- Perform whole-body PET/CT scans at multiple time points post-injection to characterize the biodistribution and clearance of the radiopharmaceutical.
- Recommended imaging time points are 1, 4, 24, 48, and 72 hours post-injection.[\[5\]](#)[\[6\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

3. Image Analysis and Quantification:

- On the co-registered CT images, define volumes of interest (VOIs) for all relevant source organs (e.g., salivary glands, liver, kidneys, spleen) and visible tumor lesions.
- For each VOI at each time point, quantify the activity concentration (Bq/mL) from the PET images.
- Convert the activity concentration to the total activity within the organ by multiplying by the organ volume.

4. Time-Activity Curve Generation:

- For each source organ, plot the total activity as a function of time.
- Fit the time-activity data to a suitable mathematical model (e.g., mono-exponential or bi-exponential decay) to generate a continuous time-activity curve.

5. Calculation of Time-Integrated Activity:

- Integrate the area under the time-activity curve for each source organ from time zero to infinity to determine the total number of disintegrations (time-integrated activity) in Bq-s.

Protocol 2: Absorbed Dose Calculation using OLINDA/EXM Software

This protocol describes the general workflow for using the OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling) software to calculate absorbed doses.

1. Software and Model Selection:

- Launch the OLINDA/EXM software.
- Select ^{131}I as the radionuclide of interest.
- Choose the appropriate patient phantom model (e.g., adult male, adult female) that best represents the patient.

2. Input of Time-Integrated Activity Data:

- Input the calculated time-integrated activity values (from Protocol 1, Step 5) for each source organ into the software.

3. Dose Calculation:

- The software will use the MIRD (Medical Internal Radiation Dose) formalism to calculate the absorbed dose to each target organ.[\[4\]](#)
- The calculation considers the energy emitted by the radionuclide, the fraction of energy absorbed by the target organ from each source organ, and the mass of the target organ.

4. Red Marrow Dosimetry:

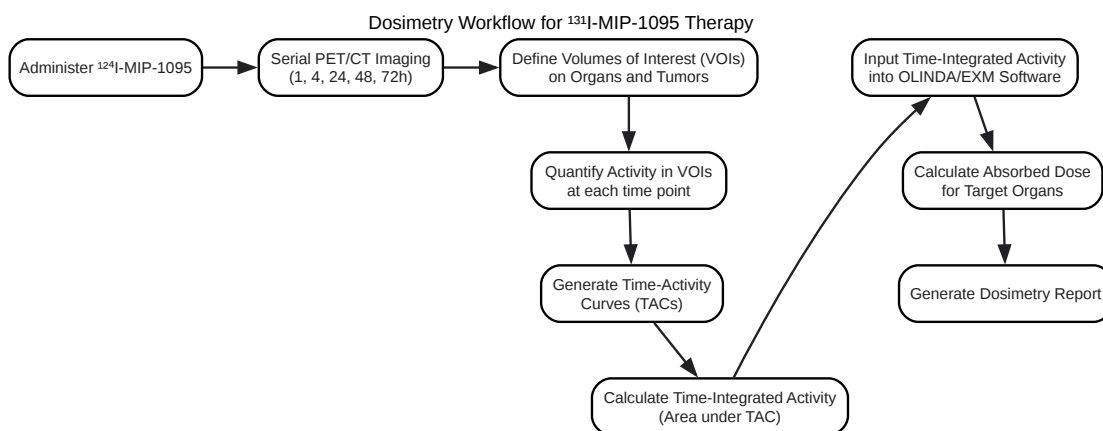
- The absorbed dose to the red marrow is typically calculated using a blood-based method. This involves collecting serial blood samples to determine the time-activity curve of ^{124}I -MIP-1095 in the blood and applying a suitable model within OLINDA/EXM.

5. Reporting:

- The software will generate a report detailing the absorbed dose (in Gy or mGy) for each target organ per unit of administered activity (Bq or MBq).

Experimental and Dosimetry Calculation Workflow

The following diagram illustrates the overall workflow from patient administration to the final dosimetry report.



[Click to download full resolution via product page](#)

Dosimetry Workflow Diagram

Conclusion

The protocols outlined in these application notes provide a framework for conducting accurate and reproducible dosimetry calculations for ^{131}I -**MIP-1095** therapy. Adherence to these standardized methods is essential for the safe and effective clinical implementation of this promising targeted radiopharmaceutical therapy. It is recommended that these procedures be performed by qualified medical physicists and nuclear medicine professionals with expertise in quantitative imaging and internal dosimetry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GUEST | SNMMI [snmmi.org]
- 3. EANM Dosimetry Committee guidance document: good practice of clinical dosimetry reporting - ProQuest [proquest.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSMA's role in signal transduction pathway switching in prostate cancer - Leslie Caromile [grantome.com]
- 7. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 8. Dosimetry for Radiopharmaceutical Therapy: The European Perspective | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. nmmitools.org [nmmitools.org]
- 10. Radiation dosimetry and first therapy results with a ¹²⁴I/¹³¹I-labeled small molecule (MIP-1095) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. urotoday.com [urotoday.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Dosimetry Calculations in ¹³¹I-MIP-1095 Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677151#dosimetry-calculations-for-131i-mip-1095-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com